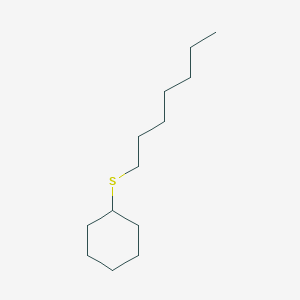

Cyclohexane, (heptylthio)-

説明

Cyclohexane, (heptylthio)- is a sulfur-containing cyclohexane derivative with a heptylthio (-S-C₇H₁₅) substituent. The molecular formula is hypothesized as C₁₃H₂₆S, with a molecular weight of 214.41 g/mol, extrapolated from the hexylthio analog (C₁₂H₂₄S, 200.38 g/mol) . The heptylthio group introduces steric bulk and increased hydrophobicity compared to shorter-chain thioether derivatives. Sulfur atoms in such compounds often enhance nucleophilicity and influence electronic properties, making them relevant in organic synthesis and material science .

特性

CAS番号 |

10406-95-8 |

|---|---|

分子式 |

C13H26S |

分子量 |

214.41 g/mol |

IUPAC名 |

heptylsulfanylcyclohexane |

InChI |

InChI=1S/C13H26S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h13H,2-12H2,1H3 |

InChIキー |

RMUGCJVAFZVYJS-UHFFFAOYSA-N |

SMILES |

CCCCCCCSC1CCCCC1 |

正規SMILES |

CCCCCCCSC1CCCCC1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Molecular Comparisons

Key structural analogs include:

Trends :

Physical Properties

Limited experimental data exist for thioether-substituted cyclohexanes. However, general trends can be inferred:

- Boiling Point : Longer alkyl chains (e.g., heptylthio) likely exhibit higher boiling points due to increased van der Waals interactions. For comparison, cyclohexane (C₆H₁₂) has a boiling point of 80.7°C, while ethylcyclohexane (C₈H₁₆) boils at 132°C . The heptylthio analog may exceed 200°C, similar to long-chain alkanes.

- Solubility: Thioether groups reduce water solubility compared to unsubstituted cyclohexane. Hexylthio and heptylthio derivatives are expected to be miscible with non-polar solvents like hexane or toluene .

Chemical Reactivity and Stability

- Nucleophilicity : The sulfur atom in thioethers can act as a nucleophile, participating in alkylation or oxidation reactions. For example, bis(methylthio) derivatives are used in synthesis due to their dual reactive sites .

- Oxidation : Thioethers oxidize to sulfoxides or sulfones. Cyclohexane, (heptylthio)- may form cyclohexyl sulfone under strong oxidizing conditions, similar to other thioethers .

Q & A

Basic Research Questions

Q. What are the key structural considerations for synthesizing (heptylthio)-cyclohexane, and how can steric effects of the substituent be minimized?

- Methodological Answer : The synthesis of substituted cyclohexanes like (heptylthio)-cyclohexane requires careful selection of reaction pathways to manage steric hindrance. Thiol-ene "click" chemistry or nucleophilic substitution (SN2) can introduce the heptylthio group. Steric strain from the bulky substituent can destabilize chair conformations, favoring twist-boat or other higher-energy conformers. Molecular mechanics simulations (e.g., Spartan software) can predict substituent-induced strain by analyzing dihedral angles and H-H eclipsing interactions . Purification via fractional distillation or preparative GC ensures isolation of the desired isomer, validated by NMR and IR spectroscopy to confirm regioselectivity .

Q. How does the heptylthio substituent influence the conformational equilibrium of cyclohexane?

- Methodological Answer : The heptylthio group introduces steric and electronic effects, altering the chair-boat equilibrium. In cyclohexane derivatives, bulky substituents prefer equatorial positions to minimize 1,3-diaxial interactions. Computational studies (e.g., density functional theory) can quantify energy differences between conformers. Experimental validation via low-temperature NMR or X-ray crystallography reveals substituent positioning and ring puckering. For example, a heptylthio group in the axial position increases ring strain by ~3–5 kcal/mol compared to equatorial .

Advanced Research Questions

Q. What experimental designs are optimal for studying the low-temperature oxidation of (heptylthio)-cyclohexane, and how do reaction pathways differ from unsubstituted cyclohexane?

- Methodological Answer : Jet-stirred reactors (JSRs) and rapid compression machines (RCMs) are critical for probing low-temperature oxidation (LTO). In JSRs, isomer-resolved product detection via synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEMS) identifies intermediates like cyclic ethers and ketones. Comparative studies with cyclohexane reveal that the heptylthio group alters hydrogen abstraction rates, favoring thiyl radical formation and accelerating chain-branching pathways. Kinetic models should incorporate substituent-specific rate rules for peroxy radical isomerization and QOOH decomposition .

Q. How can discrepancies between experimental and modeled ignition delay times for cyclohexane derivatives be resolved?

- Methodological Answer : Discrepancies arise from uncertainties in rate coefficients for key reactions (e.g., H-abstraction by OH radicals or cyclohexylperoxy radical isomerization). High-pressure shock tube experiments (5–20 atm) and laser diagnostics (e.g., laser-induced fluorescence for OH detection) provide validation data. Sensitivity analysis in kinetic models (e.g., ChemKin-Pro) identifies dominant pathways. For (heptylthio)-cyclohexane, the thiyl radical’s resonance stabilization may reduce reactivity, requiring adjustments to Arrhenius parameters in existing cyclohexane mechanisms .

Q. What role does the heptylthio group play in soot formation during high-temperature combustion?

- Methodological Answer : The sulfur atom in the substituent may act as a soot suppressant by forming stable oxidized intermediates (e.g., SO₂ or sulfonic acids). Flame-sampling mass spectrometry coupled with laser-induced incandescence quantifies soot volume fractions. Comparative studies with cyclohexane and alkylated derivatives show that sulfur-containing groups reduce polycyclic aromatic hydrocarbon (PAH) formation by competing with propargyl radical recombination pathways. Kinetic Monte Carlo simulations can map PAH growth inhibition mechanisms .

Data Analysis & Modeling

Q. How can reaction path analysis elucidate the dominance of specific decomposition pathways in substituted cyclohexanes?

- Methodological Answer : Rate-of-production (ROP) analysis within kinetic models isolates dominant pathways. For (heptylthio)-cyclohexane, β-scission of the heptylthio-substituted cyclohexyl radical may dominate, yielding thiols or sulfides. Master equation modeling (e.g., MESS software) accounts for pressure-dependent isomerization. Experimental validation via time-resolved IR spectroscopy tracks intermediate lifetimes, while DFT calculations provide activation barriers for critical steps like ring-opening or H-migration .

Q. What thermodynamic properties must be prioritized when modeling the combustion of sulfur-containing cyclohexanes?

- Methodological Answer : Key properties include bond dissociation energies (BDEs) of C-S and S-H bonds, standard enthalpies of formation (ΔHf°), and heat capacities (Cp). Experimental determination via calorimetry or photoacoustic spectroscopy is complemented by group additivity methods. For (heptylthio)-cyclohexane, the C-S BDE (~65–70 kcal/mol) influences radical stability, while the ΔHf° (estimated via G4 theory) refines kinetic model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。